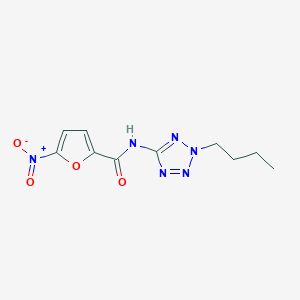![molecular formula C19H24N2O2 B251226 2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
2-[(1-Adamantylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Adamantylacetyl)amino]benzamide, also known as ABA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(1-Adamantylacetyl)amino]benzamide is not fully understood. Further research is needed to understand how this compound inhibits the activity of NF-κB and STAT3.
3. Off-target effects: Further research is needed to determine the potential off-target effects of this compound and how they could affect the results of experiments.
4. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to determine the optimal combination therapy for this compound.
In conclusion, this compound is a promising compound that has been widely studied for its potential therapeutic applications. It exhibits anti-inflammatory and anti-tumor properties and has been shown to inhibit the activity of NF-κB and STAT3. Further research is needed to develop new drugs based on this compound and to understand its mechanism of action and potential off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(1-Adamantylacetyl)amino]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that this compound may have off-target effects that could affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1-Adamantylacetyl)amino]benzamide, including:
1. Development of new drugs: this compound has shown promise as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to develop new drugs based on this compound.
2.
Synthesemethoden
The synthesis of 2-[(1-Adamantylacetyl)amino]benzamide involves the reaction of 2-aminobenzamide with 1-adamantylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-[(1-Adamantylacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has been used in various scientific research studies, including:
1. Anti-inflammatory effects: this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Anti-tumor effects: this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[[2-(1-adamantyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H24N2O2/c20-18(23)15-3-1-2-4-16(15)21-17(22)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H2,20,23)(H,21,22) |
InChI-Schlüssel |
GSRXJESEABWAQQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)N |
Löslichkeit |
4.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
